Milneb

Übersicht

Beschreibung

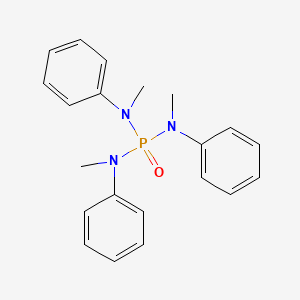

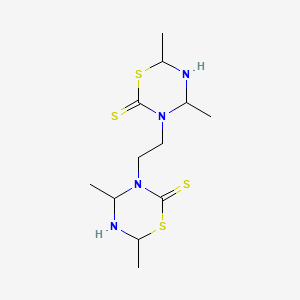

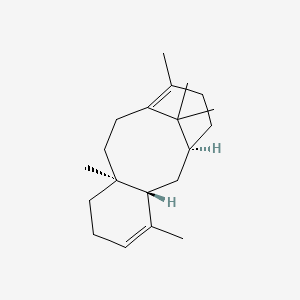

Milneb is an organic compound that is used as a fungicide . It has a molecular formula of C12H22N4S4 . The IUPAC name for Milneb is 3,3’- (ethane-1,2-diyl)bis [ (4 Ξ ,6 Ξ )-4,6-dimethyl-1,3,5-thiadiazinane-2-thione] .

Molecular Structure Analysis

The molecular structure of Milneb consists of two tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione groups connected by an ethane-1,2-diyl group . The average mass of Milneb is 350.590 Da and the mono-isotopic mass is 350.072723 Da .

Chemical Reactions Analysis

Dithiocarbamate fungicides, including Milneb, are known to be relatively unstable in aqueous solutions and exhibit low solubilities in both water and common organic solvents . The classical method for the determination of dithiocarbamates is based on their decomposition to carbon disulfide (CS2), which is released during hot acid hydrolysis .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Kinase Inhibition

Thiadiazinones, including Milneb, have been identified as novel narrow-spectrum kinase inhibitors. They have shown potential in inhibiting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), which plays a role in various cellular processes. The inhibition of CaMKK2 can be beneficial in cancer treatment, as it may prevent the proliferation of cancer cells .

Anti-Cancer Agents: Solid Tumors

Milneb derivatives have been synthesized and evaluated for their efficacy against solid tumors. These compounds have been tested on various cancer cell lines, including bladder, prostate, pancreatic, breast, chordoma, and lung cancer. Some derivatives have shown promising results, particularly for bladder and prostate cancer, indicating the potential of Milneb as a therapeutic agent .

Medicinal Chemistry: Sulfur Heterocycles

In medicinal chemistry, sulfur heterocycles like Milneb are underexplored. Milneb’s structure has been discussed for its potential applications as plant protectants, organic photovoltaics, liquid crystals, and anti-cancer agents. This highlights the versatility of Milneb in drug design and its potential to lead to new therapeutic discoveries .

Agricultural Chemistry: Plant Protectants

Milneb has applications in agricultural chemistry as a plant protectant. Its heterocyclic structure can be utilized to develop compounds that protect plants from various diseases and pests, contributing to better crop yields and food security .

Organic Electronics: Photovoltaics

The structural features of Milneb make it a candidate for use in organic photovoltaics (OPVs). OPVs are a type of solar cell technology that uses organic electronics to convert solar energy into electrical energy. Milneb’s properties could be harnessed to improve the efficiency and stability of OPVs .

Material Science: Liquid Crystals

Milneb’s unique structure also allows it to be used in the field of material science, particularly in the development of liquid crystals. Liquid crystals have applications in displays and other electronic devices, and Milneb could contribute to advancements in this technology .

Environmental Chemistry: Dithiocarbamates

Milneb, as a thiadiazin, is related to dithiocarbamates, which are compounds with environmental significance. They are used in the remediation of heavy metals and other pollutants, indicating Milneb’s potential role in environmental protection and sustainability .

Pharmacology: Drug Design

The insights gained from the structural analysis and biological activity of Milneb can inform the design of new drugs. Its ability to interact with various enzymes and receptors makes it a valuable scaffold in pharmacology for developing targeted therapies .

Safety and Hazards

Wirkmechanismus

Target of Action

Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of Milneb are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .

Mode of Action

The mechanism of action of Milneb exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .

Biochemical Pathways

The biochemical pathways affected by Milneb involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor

Pharmacokinetics

It is noted that most dtcs, including milneb, are polymeric in nature and have low solubility in water .

Result of Action

The molecular and cellular effects of Milneb’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Milneb. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .

Eigenschaften

IUPAC Name |

3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFICWYCTCCINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042159 | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Milneb | |

CAS RN |

3773-49-7 | |

| Record name | Milneb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milneb [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILNEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)